sodium proline cotransporter, E coli

Proline transport kinetics Substrate affinity Transporter specificity

The sodium proline cotransporter from Escherichia coli (CAS 111565-48-1), encoded by the putP gene and commonly referred to as PutP, is a 502-amino-acid integral membrane protein that belongs to the sodium/solute symporter family (SSSF; TC 2.A.21). It functions as a secondary active transporter that couples the inward translocation of one Na+ ion to the uptake of one L-proline molecule across the cytoplasmic membrane, utilizing the electrochemical sodium gradient as the driving force.

Molecular Formula C6Br4S2
Molecular Weight 0
CAS No. 111565-48-1
Cat. No. B1168798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium proline cotransporter, E coli
CAS111565-48-1
Synonymssodium proline cotransporter, E coli
Molecular FormulaC6Br4S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Proline Cotransporter (PutP) from E. coli: A High-Affinity Na+/Solute Symporter for Characterized Proline Transport Studies


The sodium proline cotransporter from Escherichia coli (CAS 111565-48-1), encoded by the putP gene and commonly referred to as PutP, is a 502-amino-acid integral membrane protein that belongs to the sodium/solute symporter family (SSSF; TC 2.A.21) [1]. It functions as a secondary active transporter that couples the inward translocation of one Na+ ion to the uptake of one L-proline molecule across the cytoplasmic membrane, utilizing the electrochemical sodium gradient as the driving force [2]. Biochemically, PutP is among the most extensively characterized prokaryotic members of the SSS family and serves as a critical model system for elucidating the structural determinants and kinetic mechanisms of Na+-coupled substrate transport [3].

Why Generic Proline Transporter Substitution Fails: Functional Specialization of E. coli PutP Precludes Simple Interchangeability


Escherichia coli expresses three genetically and functionally distinct proline transport systems—PutP, ProP, and ProU—that cannot be used interchangeably for experimental or industrial applications [1]. PutP is a high-affinity, Na+-coupled symporter dedicated to proline acquisition for catabolism, whereas ProP is a low-affinity H+-coupled osmoprotectant transporter with broad substrate specificity (proline, glycine betaine, ectoine), and ProU is an ATP-binding-cassette (ABC) transporter that relies on a periplasmic binding protein [2]. These differences in coupling ion, affinity, substrate selectivity, and physiological regulation mean that substituting a generic E. coli proline transporter preparation for PutP would yield fundamentally different kinetic and pharmacological profiles, potentially invalidating experimental results or biotechnological processes [3].

Quantitative Differentiation Evidence for Sodium Proline Cotransporter (PutP), E. coli (CAS 111565-48-1)


High-Affinity Proline Transport (Km ~2 μM) Distinguishes PutP from Osmoregulatory Transporters ProP and ProU

E. coli PutP transports L-proline with a Km of approximately 2 μM, which is orders of magnitude lower (i.e., higher affinity) than that of the osmoregulatory proline transporters ProP and ProU [1]. ProP has a reported Km for proline in the range of 200–300 μM, while ProU transports proline with even lower affinity [2]. For pipecolic acid—a structural analog used to probe these systems—ProP and ProU exhibit Km values of 225 μM and 53 μM, respectively, further demonstrating their lower affinity for proline-related substrates [3].

Proline transport kinetics Substrate affinity Transporter specificity

Exclusive Na+/Li+ Coupling Specificity of PutP Contrasts with the H+-Coupled ProP and ATP-Driven ProU

PutP is strictly a Na+ (or Li+) symporter and does not use protons as the coupling ion [1]. Reconstitution experiments demonstrate that PutP-mediated proline accumulation is driven by an inwardly directed Na+ or Li+ gradient, while a pH gradient alone is ineffective [2]. In stark contrast, ProP is a H+/proline symporter that does not require Na+, and ProU is an ABC transporter energized by ATP hydrolysis [3]. PutP transports proline and Na+ with a fixed 1:1 stoichiometry, whereas ProP exhibits variable proton coupling dependent on pH [3].

Ion coupling Transport mechanism Sodium symport

Validated Purification Protocol Yields >99% Pure, Functionally Reconstitutable PutP Protein

A published, reproducible protocol for large-scale purification of PutP yields protein of >99% purity (via Ni²⁺-NTA affinity chromatography followed by ion exchange) and permits unidirectional reconstitution into proteoliposomes with high specific activity [1]. Reconstituted PutP achieves a Vmax of 1.1 × 10³ nmol min⁻¹ (mg protein)⁻¹ [2]. In contrast, purification and reconstitution of ProP and ProU as functional, homogeneous preparations are far less developed: ProP is notoriously difficult to purify in active form due to its osmosensory conformational dynamics [3], and ProU is a multi-subunit ABC system (ProVWX) requiring periplasmic binding protein ProX for function [4].

Protein purification Proteoliposome reconstitution Quality control

First-Ever Pre-Steady-State Electrogenic Characterization via Solid-Supported Membrane (SSM) Electrophysiology

PutP is the first bacterial Na+/solute symporter for which charge translocation during individual substrate-binding steps was resolved using SSM-based electrophysiology [1]. This technique revealed a rapid electrogenic Na+ and proline binding process with a rate constant k > 50 s⁻¹, preceding the rate-limiting translocation step [2]. Proline binding was resolved into a two-step mechanism: an initial low-affinity (Km ~0.9 mM) electroneutral binding followed by a nearly irreversible electrogenic conformational transition [3]. No comparable pre-steady-state kinetic data exist for ProP or ProU, which have not been characterized by SSM electrophysiology [4].

Pre-steady-state kinetics Electrophysiology Substrate binding

Cysteine-Less Functional Variant (Cys-Free PutP) Enables Site-Directed Labeling Studies Unavailable for ProP or ProU

A fully functional PutP variant devoid of all five native cysteine residues (Cys-free PutP) has been engineered and validated, serving as a platform for substituted-cysteine accessibility method (SCAM) studies [1]. This Cys-free PutP retains near-wild-type transport activity and has enabled systematic mapping of residues involved in substrate binding (e.g., Cys-281, Cys-344) and the translocation pathway [2]. Although a cysteine-less ProP variant has also been reported, the SCAM-based structural mapping for ProP is far less extensive [3]; no comparable Cys-free functional variant exists for the multi-subunit ProU system [4].

Cysteine scanning Structure-function SCAM analysis

Unique Proline Specificity of PutP Contrasts with Broad Substrate Profiles of ProP and ProU

PutP is highly specific for L-proline and its close structural analogs (e.g., azetidine-2-carboxylate, 3,4-dehydro-D,L-proline), and does not transport glycine betaine, ectoine, or other osmoprotectants [1]. In contrast, ProP and ProU are promiscuous transporters that accept a wide range of substrates including glycine betaine, proline betaine, ectoine, pipecolate, carnitine, and taurine [2]. This substrate promiscuity of ProP and ProU is a major liability in screening applications, where measured transport inhibition could arise from competition at any of multiple substrate-binding sites [3].

Substrate specificity Transporter selectivity Inhibitor profiling

Recommended Research and Industrial Applications for Sodium Proline Cotransporter (PutP), E. coli


Mechanistic Studies of Na+-Coupled Secondary Active Transport

PutP is the E. coli transporter of choice for investigating the molecular mechanism of sodium-coupled transport. Its well-characterized kinetics (Km ~2 μM for proline, Km ~700 μM for Na+, 1:1 stoichiometry) [1] and the availability of pre-steady-state SSM electrophysiology data—including the resolved two-step proline binding mechanism (low-affinity electroneutral binding ~0.9 mM, followed by an electrogenic conformational transition with k > 50 s⁻¹) [2]—make it the most biophysically tractable proline transporter for kinetic modeling and computational simulation studies.

Transporter-Targeted Drug Discovery and Inhibitor Screening

PutP's narrow substrate specificity (L-proline and close analogs) [1] and the validated reconstitution protocol yielding >99% pure, functionally active proteoliposomes [2] provide a clean, reproducible assay platform for screening Na+-coupled symporter inhibitors. The availability of a Cys-free functional variant [3] further enables site-specific labeling for fluorescence-based high-throughput screening formats, with minimal interference from off-target substrate competition—a distinct advantage over the promiscuous ProP and ProU transporters.

Structural Biology: Homology Modeling and Cryo-EM Studies

PutP is the only E. coli proline transporter for which a validated homology model exists (based on the vSGLT crystal structure), with key proline-binding residues (Y140, W244, Y248) experimentally confirmed by mutagenesis and kinetic analysis [1]. This structural framework, combined with the established high-purity purification protocol [2], positions PutP as the most suitable candidate among E. coli proline transporters for ongoing cryo-EM structure determination efforts aimed at resolving the molecular architecture of the SSS family.

Synthetic Biology and Metabolic Engineering of Proline Utilization Pathways

In metabolic engineering applications where proline serves as a carbon or nitrogen source, PutP is the only E. coli transporter capable of sustaining growth on proline as the sole carbon/nitrogen source due to its high affinity (Km ~2 μM) [1]. Neither ProP nor ProU can support proline catabolism at physiological substrate concentrations, as their primary role is osmoprotectant accumulation rather than nutrient uptake [2]. This makes PutP the indispensable component for engineering proline-dependent biosynthetic pathways.

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